molecular formula C18H23NO3 B12606925 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione CAS No. 879223-61-7

3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione

Katalognummer: B12606925
CAS-Nummer: 879223-61-7
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: WFFFJURKQQJSAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptylamino group attached to a naphthalene ring, which also contains hydroxyl and dione functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione typically involves the reaction of naphthalene derivatives with heptylamine under controlled conditions. One common method includes the alkylation of 4-hydroxy-1,2-naphthoquinone with heptylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The dione functionalities can be reduced to form dihydroxy derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Hexylamino)methyl-4-hydroxynaphthalene-1,2-dione
  • 3-(Octylamino)methyl-4-hydroxynaphthalene-1,2-dione
  • N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides

Uniqueness

3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione is unique due to its specific heptylamino substitution, which imparts distinct physicochemical properties and biological activities. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, reactivity, and biological effects, making it a valuable subject of study in various research fields.

Eigenschaften

CAS-Nummer

879223-61-7

Molekularformel

C18H23NO3

Molekulargewicht

301.4 g/mol

IUPAC-Name

3-[(heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C18H23NO3/c1-2-3-4-5-8-11-19-12-15-16(20)13-9-6-7-10-14(13)17(21)18(15)22/h6-7,9-10,19-20H,2-5,8,11-12H2,1H3

InChI-Schlüssel

WFFFJURKQQJSAI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNCC1=C(C2=CC=CC=C2C(=O)C1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.